molecular formula C26H36N4O2 B5118113 N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No.: B5118113
M. Wt: 436.6 g/mol
InChI Key: RXGSHNDSNGRITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as A-86929, is a synthetic compound that acts as a selective dopamine D1 receptor agonist. It has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates these receptors in the brain. This results in an increase in the levels of dopamine in certain areas of the brain, which can improve cognitive function, mood, and motor control.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in animal models of Parkinson's disease and ADHD. It has also been shown to increase the release of dopamine in certain areas of the brain, which can improve mood and motor control. However, the long-term effects of this compound on the brain and body are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its selectivity for dopamine D1 receptors, which allows researchers to more accurately study the effects of dopamine on the brain. However, one limitation is that the compound is relatively expensive and difficult to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. One area of interest is its potential use as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of depression, as it has been shown to improve mood in animal models. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body.

Synthesis Methods

The synthesis of N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, including the reaction of 4-hydroxybenzaldehyde with 1-(2-pyridinylmethyl)piperidine to form 4-[(1-piperidinyl)methyl]phenol, which is then reacted with N-(1-propylpiperidin-4-yl)amine to yield the final product. The purity of the compound can be increased through recrystallization and chromatography.

Scientific Research Applications

N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been investigated as a potential treatment for drug addiction and depression.

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O2/c1-2-15-29-16-10-22(11-17-29)28-26(31)21-6-8-24(9-7-21)32-25-12-18-30(19-13-25)20-23-5-3-4-14-27-23/h3-9,14,22,25H,2,10-13,15-20H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGSHNDSNGRITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.